molecular formula C12H14F2O3 B1471372 3-[4-(2,2-Difluoropropoxy)-phenyl]-propionic acid CAS No. 1784574-79-3

3-[4-(2,2-Difluoropropoxy)-phenyl]-propionic acid

Cat. No. B1471372
M. Wt: 244.23 g/mol
InChI Key: FGJVLCNUQUPGNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(2,2-Difluoropropoxy)-phenyl]-propionic acid, also known as 2,2-difluoropropoxy-3-phenylpropionic acid, is a versatile organic compound used in a variety of scientific research applications. It is a carboxylic acid with a molecular formula of C10H11FO2. This compound has been studied extensively for its potential as a pharmaceutical agent, as well as for its use in chemical synthesis and biochemistry.

Scientific Research Applications

3-[4-(2,2-Difluoropropoxy)-phenyl]-propionic acid has been studied extensively for its potential as a pharmaceutical agent. It has been found to have anti-inflammatory, anti-oxidative, and anti-cancer properties and is currently being investigated for its potential use in the treatment of various diseases. Additionally, this compound has been used in chemical synthesis and biochemistry, as it can be used as a starting material for the synthesis of various other compounds. It has also been used in the synthesis of pharmaceuticals, such as the anti-inflammatory drug indomethacin.

Mechanism Of Action

The exact mechanism of action of 3-[4-(2,2-Difluoropropoxy)-phenyl]-propionic acid is not yet known. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of proinflammatory mediators such as prostaglandins. Additionally, this compound has been found to have anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.

Biochemical And Physiological Effects

3-[4-(2,2-Difluoropropoxy)-phenyl]-propionic acid has been found to have several biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidative, and anti-cancer properties. Additionally, this compound has been found to reduce the levels of proinflammatory mediators, such as prostaglandins, and to inhibit the growth of cancer cells in vitro.

Advantages And Limitations For Lab Experiments

The use of 3-[4-(2,2-Difluoropropoxy)-phenyl]-propionic acid in lab experiments has several advantages. It is relatively easy to synthesize, and it is a versatile compound that can be used in a variety of scientific research applications. Additionally, this compound has been found to have anti-inflammatory, anti-oxidative, and anti-cancer properties. However, there are some limitations to its use in lab experiments. For example, this compound is not approved for use in humans, so it should not be used in any experiments involving human subjects. Additionally, this compound has not been extensively studied, so its effects and potential uses are not yet fully understood.

Future Directions

There are several potential future directions for research on 3-[4-(2,2-Difluoropropoxy)-phenyl]-propionic acid. One potential direction is to further investigate the compound’s potential as a pharmaceutical agent, as it has been found to have anti-inflammatory, anti-oxidative, and anti-cancer properties. Additionally, further research could be conducted to better understand the compound’s mechanism of action and to explore its potential uses in other scientific applications. Lastly, further research could be conducted to investigate the compound’s safety and efficacy in humans.

properties

IUPAC Name

3-[4-(2,2-difluoropropoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O3/c1-12(13,14)8-17-10-5-2-9(3-6-10)4-7-11(15)16/h2-3,5-6H,4,7-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJVLCNUQUPGNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)CCC(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(2,2-Difluoropropoxy)-phenyl]-propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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